molecular formula C21H15FN4O B2584144 N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-12-6

N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2584144
CAS RN: 904814-12-6
M. Wt: 358.376
InChI Key: TXTADKWFBJQHCA-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a fluorophenyl group, a diphenyl group, and a triazole group, which are common in many pharmaceuticals and agrochemicals due to their unique biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. These reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups. These properties can include things like solubility, melting point, and reactivity .

Scientific Research Applications

Fluorescent Molecular Probes

N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have potential applications as fluorescent molecular probes. These compounds, due to their unique structural features, can exhibit solvent-dependent fluorescence, which is highly correlated with the solvent polarity. This characteristic makes them suitable for developing ultrasensitive fluorescent probes that can study various biological events and processes, as they can indicate changes in their environment through fluorescence modulation (Diwu et al., 1997).

Aggregation-Induced Emission (AIE)

Research has shown that certain triazole fluorophores, similar in structure to this compound, exhibit aggregation-induced emission (AIE) properties. These compounds can demonstrate significant luminescence in both solution and solid state, making them promising candidates for applications in chemical and materials science. Their AIE characteristics, coupled with reversible mechanochromic luminescence properties, offer potential for innovative applications in sensing, imaging, and optoelectronic devices (Lai et al., 2019).

Antipathogenic Activity

Compounds structurally related to this compound have been evaluated for their antipathogenic activity. Specifically, derivatives with halogen substituents such as fluorine have shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential for the development of new antimicrobial agents, particularly those targeting biofilm-forming bacteria (Limban et al., 2011).

Homocysteine Detection

Recent studies have also explored the use of this compound derivatives as fluorescent probes for detecting homocysteine (Hcy) in biological systems. These probes exhibit both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics, enabling high selectivity and sensitivity towards Hcy over other amino acids. The detection mechanism, validated by NMR titration and mass spectrometry, underscores the potential application of these probes in researching Hcy's effects in various biological contexts, including its role in diseases (Chu et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some compounds can inhibit certain enzymes or interact with receptors, leading to a biological response .

Safety and Hazards

Similar compounds can pose various safety hazards. For example, they can be harmful if swallowed or in contact with skin, and they can cause severe skin burns and eye damage .

Future Directions

The future research directions for similar compounds often involve exploring their potential uses in various fields such as medicine and agriculture, as well as studying their properties and interactions with other substances .

properties

IUPAC Name

N-(2-fluorophenyl)-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O/c22-17-13-7-8-14-18(17)23-21(27)19-20(15-9-3-1-4-10-15)26(25-24-19)16-11-5-2-6-12-16/h1-14H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTADKWFBJQHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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